molecular formula C13H16Cl3N3O3S B11718047 Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate

Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate

Cat. No.: B11718047
M. Wt: 400.7 g/mol
InChI Key: LHIBRKRMOGENOQ-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a molecular formula of C14H18Cl3N3O3S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a methoxyaniline moiety, and a carbamate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethyl isocyanate with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
  • 4-Methyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide

Uniqueness

Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16Cl3N3O3S

Molecular Weight

400.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C13H16Cl3N3O3S/c1-3-22-12(20)19-10(13(14,15)16)18-11(23)17-8-4-6-9(21-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,23)

InChI Key

LHIBRKRMOGENOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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